molecular formula C21H24N4O B2924050 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide CAS No. 2034519-41-8

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide

Cat. No.: B2924050
CAS No.: 2034519-41-8
M. Wt: 348.45
InChI Key: IUCWCQHFGOLXMU-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a synthetic compound featuring a 1,2,4-triazole moiety, a heterocyclic scaffold recognized for its significant relevance in medicinal chemistry . The 1,2,4-triazole nucleus is a privileged structure in drug discovery, known to impart a wide spectrum of biological activities . Compounds containing this core have been extensively investigated and developed into pharmaceuticals with antimicrobial, antifungal, and anticonvulsant properties, underscoring the structural value of this heterocycle . This specific compound is offered as a high-purity chemical tool for research and development purposes. Its structure suggests potential for exploration in neuroscientific research, particularly as it relates to the modulation of central nervous system (CNS) targets. Research on analogous 1,2,4-triazole derivatives has demonstrated potent anticonvulsant activity in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with mechanisms often linked to the GABAergic system . These potent compounds showed better binding to GABA A receptors and were found to increase GABA content in the brain, indicating a potential mechanism of action for related structures . Researchers can utilize this compound as a building block or intermediate in organic synthesis or as a candidate for pharmacological profiling in high-throughput screening campaigns. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16(2)19(13-25-15-22-14-23-25)24-21(26)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14-16,19-20H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCWCQHFGOLXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common approach is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a β-diketone in the presence of an acid catalyst. The resulting triazole intermediate is then reacted with 3-methylbutan-2-ylamine and diphenylacetyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives.

  • Hydrolysis: Formation of amides or carboxylic acids.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: It is used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

  • Diphenylacetamide derivatives: These compounds contain the diphenylacetamide moiety and are used in various pharmaceutical applications.

Uniqueness: N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

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Biological Activity

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances the compound's pharmacological properties by facilitating hydrogen bonding and metal ion coordination.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The mechanisms include:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
  • Cell Signaling Modulation : The compound influences cell signaling pathways that regulate cellular processes such as proliferation and apoptosis. It may induce programmed cell death in cancer cells by modulating gene expression and cellular metabolism .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The cytotoxic effects are attributed to its ability to induce apoptosis .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialInhibits growth of E. coli and S. aureus
Enzyme InteractionInhibits cytochrome P450 enzymes

Case Study: Anticancer Efficacy

A study published in 2020 evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests potential for development as an adjunct therapy in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity imparted by the diphenylacetamide moiety. The presence of the triazole ring enhances solubility and bioavailability.

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